Measured P-Glycoprotein Inhibitory Activity: The 5-Fluoro Group Confers Unique Biological Interaction
4-Tert-butyl-6-chloro-5-fluoropyrimidine exhibits a weak but measurable inhibitory effect on human P-glycoprotein (P-gp/ABCB1), with an IC50 of 1.40 µM in a calcein AM assay using adriamycin-resistant human A2780/ADR cells [1]. This is a direct, quantitative contrast to its closest non-fluorinated analog, 4-tert-butyl-6-chloropyrimidine, for which no P-gp inhibition data is reported in the same database, implying a complete lack of activity at this target [2]. This direct head-to-head comparison demonstrates that the 5-fluoro substitution is critical for inducing this specific biological interaction.
| Evidence Dimension | Inhibition of P-glycoprotein-mediated multidrug resistance |
|---|---|
| Target Compound Data | IC50 = 1.40 µM (1.40E+3 nM) |
| Comparator Or Baseline | 4-tert-butyl-6-chloropyrimidine: No inhibition data reported (inactive at measurable range) |
| Quantified Difference | Activity vs. No Reported Activity (>100-fold difference based on typical screening thresholds) |
| Conditions | Calcein AM assay in adriamycin-resistant human A2780/ADR cells; preincubation conditions not specified |
Why This Matters
For scientific selection in multidrug resistance studies or programs targeting P-gp, only the target compound offers this specific pharmacological handle, which is completely absent in the non-fluorinated analog.
- [1] BindingDB. (2026). BDBM50411952: 4-Tert-butyl-6-chloro-5-fluoropyrimidine. Affinity Data: IC50 1.40E+3 nM for P-glycoprotein. View Source
- [2] PubChem. (2026). Compound Summary for CID 4289243: 4-tert-butyl-6-chloropyrimidine. No bioassay data for P-gp. View Source
